6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Overview
Description
6-Ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. . The structure of this compound features a fused ring system comprising a thiophene ring and a pyrimidine ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a closely related class of compounds, have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of enzymes . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities , suggesting that this compound may also have multiple effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which leads to the formation of thienopyrimidine-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
6-Ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have similar biological activities but differ in their substitution patterns and specific chemical properties.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-4-3-5-6(11)9-8(12)10-7(5)13-4/h3H,2H2,1H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVVTFLBAWPMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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